N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine
Description
N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine (CAS: 900641-18-1) is a thiophene-based compound featuring an amino group and a hydroxylamine moiety. Its molecular formula is C₈H₁₂N₂OS, with a molecular weight of 184.26 g/mol. Structurally, it consists of a thiophene ring linked to a butylidene chain terminated by an oxime group (C=N-OH) and an amino substituent.
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
(NZ)-N-(4-amino-1-thiophen-2-ylbutylidene)hydroxylamine |
InChI |
InChI=1S/C8H12N2OS/c9-5-1-3-7(10-11)8-4-2-6-12-8/h2,4,6,11H,1,3,5,9H2/b10-7- |
InChI Key |
CMXNBTQRAUYKEZ-YFHOEESVSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C(=N\O)/CCCN |
Canonical SMILES |
C1=CSC(=C1)C(=NO)CCCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine can be achieved through several methods. One common approach involves the condensation reaction between an amine and an aldehyde or ketone. The reaction conditions typically include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified thiophene derivatives with different functional groups .
Scientific Research Applications
N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . Additionally, these compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) in material science .
Mechanism of Action
The mechanism of action of N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes . For example, thiophene derivatives have been shown to inhibit certain enzymes, leading to their therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Thiophene Derivatives
Structural and Functional Group Comparisons
Thiophene derivatives are widely studied for their biological activities, particularly in anticancer research. Below is a comparison of key structural features and bioactivity
Table 1: Structural and Bioactivity Comparison
Key Observations:
Bioactivity : The target compound lacks reported bioactivity data. However, structurally similar thiophene derivatives with sulfonamide, pyrimidine, or benzothiazole groups exhibit potent antiproliferative effects (IC₅₀ ~9–10 µM), outperforming doxorubicin (IC₅₀ ~30 µM) .
Functional Group Impact: The hydroxylamine and amino groups in the target compound may confer distinct reactivity (e.g., nucleophilicity or hydrogen-bonding capacity) compared to sulfonamide or heterocyclic moieties in analogs. For example, hydroxylamine derivatives are known to participate in DNA crosslinking or oxidative reactions, which could influence biological interactions .
Chemical and Physical Properties
Table 2: Physicochemical Comparison
Key Observations:
- Reactivity : The hydroxylamine group may render the compound prone to oxidation or dimerization, limiting stability compared to sulfonamide derivatives.
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